molecular formula C14H18N2O2 B12963776 tert-Butyl 3-cyano-4-methylbenzylcarbamate

tert-Butyl 3-cyano-4-methylbenzylcarbamate

Cat. No.: B12963776
M. Wt: 246.30 g/mol
InChI Key: LBTKTGLIGCJRFQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-cyano-4-methylbenzylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. The presence of the tert-butyl group in the compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyano-4-methylbenzylcarbamate typically involves the reaction of 3-cyano-4-methylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-cyano-4-methylbenzylcarbamate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: The cyano group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-cyano-4-methylbenzylcarbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its structure allows it to interact with specific enzymes, making it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in drug development. Its ability to inhibit certain enzymes makes it a candidate for the development of therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-4-methylbenzylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the enzyme’s catalytic activity, affecting various biochemical pathways. The presence of the tert-butyl group provides steric hindrance, which can enhance the selectivity of the compound for its target .

Comparison with Similar Compounds

  • tert-Butyl 4-ethynylphenylcarbamate
  • tert-Butyl 4-methoxyphenylcarbamate
  • tert-Butyl 4-methylphenylcarbamate

Comparison: tert-Butyl 3-cyano-4-methylbenzylcarbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and properties. Compared to similar compounds, it has a higher potential for participating in nucleophilic substitution and reduction reactions. The cyano group also enhances its ability to interact with specific enzymes, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl N-[(3-cyano-4-methylphenyl)methyl]carbamate

InChI

InChI=1S/C14H18N2O2/c1-10-5-6-11(7-12(10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,9H2,1-4H3,(H,16,17)

InChI Key

LBTKTGLIGCJRFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C#N

Origin of Product

United States

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